2-(Allyloxy)-4-methoxybenzyl Bromide
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Overview
Description
2-(Allyloxy)-4-methoxybenzyl Bromide is an organic compound that features a benzene ring substituted with an allyloxy group at the 2-position, a methoxy group at the 4-position, and a bromomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allyloxy)-4-methoxybenzyl Bromide typically involves the following steps:
Starting Material: The synthesis begins with 2-allylphenol, which already contains the allyl group.
Bromination: The phenol is selectively brominated at the 4-position using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst.
Methoxylation: The brominated intermediate is then subjected to methoxylation using methanol and a base such as sodium methoxide.
Bromomethylation: Finally, the compound is bromomethylated using a bromomethylating agent like bromoform or dibromomethane under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and yields. The use of automated systems for reagent addition and product isolation helps in scaling up the production while maintaining consistency and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Allyloxy)-4-methoxybenzyl Bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation: The allyloxy group can undergo oxidation to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.
Addition Reactions: The double bond in the allyloxy group can participate in addition reactions with electrophiles
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Addition Reactions: Electrophiles like bromine, chlorine, or hydrogen halides are used under controlled conditions
Major Products Formed
Nucleophilic Substitution: Products include azides, nitriles, and amines.
Oxidation: Products include epoxides and hydroxylated derivatives.
Reduction: Products include alcohols and alkanes.
Addition Reactions: Products include halogenated derivatives and saturated compounds.
Scientific Research Applications
2-(Allyloxy)-4-methoxybenzyl Bromide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs due to its reactivity and ability to form various derivatives.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays
Mechanism of Action
The mechanism of action of 2-(Allyloxy)-4-methoxybenzyl Bromide involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a leaving group in nucleophilic substitution reactions, allowing the introduction of various functional groups. The allyloxy group can participate in addition and oxidation reactions, leading to the formation of epoxides and other derivatives. These reactions are facilitated by the electron-donating methoxy group, which stabilizes the intermediates and transition states .
Comparison with Similar Compounds
Similar Compounds
2-(Allyloxy)-4-bromobenzyl Bromide: Similar structure but lacks the methoxy group, leading to different reactivity and applications.
2-(Methoxy)-4-bromobenzyl Bromide: Lacks the allyloxy group, resulting in different chemical behavior.
2-(Allyloxy)-4-methylbenzyl Bromide: Contains a methyl group instead of a methoxy group, affecting its reactivity and stability
Uniqueness
2-(Allyloxy)-4-methoxybenzyl Bromide is unique due to the presence of both allyloxy and methoxy groups, which enhance its reactivity and versatility in chemical reactions. The combination of these functional groups allows for a wide range of synthetic applications and makes it a valuable compound in organic chemistry .
Properties
Molecular Formula |
C11H13BrO2 |
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Molecular Weight |
257.12 g/mol |
IUPAC Name |
1-(bromomethyl)-4-methoxy-2-prop-2-enoxybenzene |
InChI |
InChI=1S/C11H13BrO2/c1-3-6-14-11-7-10(13-2)5-4-9(11)8-12/h3-5,7H,1,6,8H2,2H3 |
InChI Key |
GHPJIMSXTJVGJM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CBr)OCC=C |
Origin of Product |
United States |
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